molecular formula C22H20O3 B4047849 3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4047849
M. Wt: 332.4 g/mol
InChI Key: FTFRPWQJEWTVOO-UHFFFAOYSA-N
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Description

3-tert-Butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a substituted furocoumarin derivative characterized by a fused furanocoumarin core with distinct substituents: a tert-butyl group at position 3, a methyl group at position 9, and a phenyl ring at position 5 (Figure 1).

Properties

IUPAC Name

3-tert-butyl-9-methyl-5-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c1-13-20-17(18(12-24-20)22(2,3)4)10-16-15(11-19(23)25-21(13)16)14-8-6-5-7-9-14/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFRPWQJEWTVOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC3=C1OC=C3C(C)(C)C)C(=CC(=O)O2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the furochromene core, followed by the introduction of the tert-butyl, methyl, and phenyl groups through various substitution reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where furochromenes have shown efficacy.

    Industry: Used in the development of new materials with specific properties, such as light absorption and emission.

Mechanism of Action

The mechanism of action of 3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Observations :

  • Position 3 Modifications : The tert-butyl group in the target compound likely enhances steric bulk and lipophilicity compared to smaller substituents (e.g., ethynyl in compound 32 or chlorophenyl in 374760-90-4 ). This may influence membrane permeability and target binding.
  • Position 5 Aryl Groups : The phenyl group at position 5 contrasts with propyl (337918-31-7 ) or aldehyde (5-carbaldehyde ) substituents, which could alter π-π stacking interactions in enzymatic binding pockets.
  • Position 9 Substituents : Methyl groups (as in the target) are common, but larger groups (e.g., 4-methylpiperazinyl in 13 ) may enhance solubility or modulate cytotoxicity .

Physicochemical and Spectroscopic Comparisons

Spectral Data (NMR, IR, UV)
  • ¹H-NMR : The tert-butyl group in the target compound would produce a singlet at δ ~1.3–1.5 ppm, distinct from isopropyl doublets (δ ~1.25–1.30 ppm in 9 ).
  • UV-Vis : Furocoumarins typically absorb at λmax ~240–350 nm due to conjugated π systems. The phenyl group at position 5 may redshift absorption compared to alkyl-substituted analogs (e.g., 5-ethyl-9-methyl-3-naphthalen-2-yl ).
Melting Points and Solubility
  • Melting Points : Bulky substituents (e.g., tert-butyl) generally increase melting points. For example, 3n (adamantane-substituted) melts at 240–242°C , whereas smaller substituents (e.g., methyl in 32 ) melt at 82–83°C .
  • LogP : The tert-butyl and phenyl groups likely elevate LogP (~5–6), suggesting poor aqueous solubility compared to hydroxylated derivatives (e.g., 9a ).
Enzyme Inhibition
  • CYP 3A4 Inhibition: Furanocoumarins with rigid side chains (e.g., 9b–9d) inhibit CYP 3A4 via mechanism-based inactivation . The tert-butyl group in the target compound may mimic this rigidity, though activity data are needed.
  • Immunoproteasome Inhibition: Psoralen derivatives with electrophilic warheads at position 3 (e.g., oxathiazolone) show β5i subunit inhibition . The tert-butyl group’s electron-donating nature may reduce activity compared to electrophilic groups.
Cytotoxicity and Anticancer Activity
  • Natural Derivatives : Compound 5 (isolated from Clausena lansium) exhibits moderate cytotoxicity (IC₅₀: ~5–10 mg/mL) against MCF-7 and SMMC-7721 cells .
  • Synthetic Analogs : Amide derivatives (e.g., 3j–3n ) show light-activated cytotoxicity against breast cancer cells, with HPLC purity >97% .

Data Tables for Key Compounds

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP* Melting Point (°C)
Target Compound C₂₂H₂₂O₃ 346.41 ~5.5 Not reported
5-Ethyl-9-methyl-3-naphthyl C₂₄H₁₈O₃ 354.40 6.2 Not reported
3-(4-Chlorophenyl)-5-propyl C₂₀H₁₅ClO₃ 338.80 5.5 Not reported
Compound 9 C₂₅H₂₄O₆ 420.45 3.8 94–97

*Predicted using XLogP3 .

Biological Activity

3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromene class. This compound has garnered attention in recent years due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H20O3C_{22}H_{20}O_3, with a molecular weight of 344.39 g/mol. Its unique structure features a fused furan and chromene ring system that contributes to its biological activity.

PropertyValue
Molecular FormulaC22H20O3
Molecular Weight344.39 g/mol
IUPAC Name3-tert-butyl-9-methyl-5-phenylfuro[3,2-g]chromen-7-one
InChIInChI=1S/C22H20O3/c1-13-20-17(18(12-24-20)22(2,3)4)10-16-15(11-19(23)25-21(13)16)14-8-6-5-7-9-14/h5-12H,1-4H3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial growth or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cellular processes, leading to apoptosis in cancer cells.
  • Antioxidant Activity : The structure allows for scavenging of free radicals, contributing to anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens, including:

  • Staphylococcus aureus
    • Minimum Inhibitory Concentration (MIC): 32 μg/mL
    • Effective against methicillin-resistant strains (MRSA) .

Anticancer Activity

In studies involving cancer cell lines such as MCF-7 (breast cancer), the compound showed promising results:

  • Cell Viability : At concentrations up to 32 μg/mL, it maintained over 80% cell viability while inducing apoptosis in cancer cells.
  • Mechanism : It likely induces apoptosis via the mitochondrial pathway and modulates signaling pathways such as PI3K/Akt .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antimicrobial Studies :
    • A study published in MDPI highlighted the compound's potent activity against various bacterial strains, indicating a potential for development into therapeutic agents .
  • Anticancer Research :
    • Research conducted on MCF-7 cells revealed that the compound could inhibit cell growth significantly while exhibiting low toxicity towards normal cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.